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molecular formula C12H14F3NO B1612311 4-(4-(Trifluoromethoxy)phenyl)piperidine CAS No. 180160-91-2

4-(4-(Trifluoromethoxy)phenyl)piperidine

Cat. No. B1612311
M. Wt: 245.24 g/mol
InChI Key: FLWRTKZUGCVAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563547B2

Procedure details

4-(4-(trifluoromethoxy)phenyl)piperidine-1-formic acid tert-butyl ester (1.73 g, 5 mmol) was dissolved in methanol (15 mL), added HCl/MeOH saturated solution (15 mL), stirred for 3 h at room temperature, removed solvents under reduced pressure, residuals were washed by ethyl ether to give 1.4 g white solid, ie 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride, yield was 100%.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]([F:24])([F:23])[F:22])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.CO>CO>[F:24][C:21]([F:22])([F:23])[O:20][C:17]1[CH:18]=[CH:19][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed solvents under reduced pressure, residuals
WASH
Type
WASH
Details
were washed by ethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 114.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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